An In-depth Technical Guide on the Core Mechanism of Action of S1R Agonist 1 Hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of S1R Agonist 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. As a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R plays a crucial role in cellular homeostasis, particularly under conditions of stress. S1R Agonist 1 Hydrochloride is a selective ligand for the S1R, demonstrating high affinity and neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanism of action of S1R Agonist 1 Hydrochloride, detailing its molecular interactions, downstream signaling pathways, and functional consequences. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of targeting the S1R.
Introduction to the Sigma-1 Receptor (S1R)
Initially misidentified as an opioid receptor, the Sigma-1 receptor is now understood to be a distinct entity, a 223-amino acid transmembrane protein with no homology to other mammalian proteins. It is ubiquitously expressed, with high concentrations in the central nervous system. The S1R resides predominantly at the MAM, a critical interface for communication between the ER and mitochondria. In its inactive state, the S1R is complexed with the binding immunoglobulin protein (BiP), an ER chaperone.
Molecular Mechanism of Action of S1R Agonist 1 Hydrochloride
The primary mechanism of action of S1R Agonist 1 Hydrochloride involves its direct binding to the S1R. This interaction induces a conformational change in the receptor, leading to its dissociation from BiP.[1] Once liberated, the S1R is free to interact with a variety of client proteins, thereby modulating their activity and initiating downstream signaling cascades.
Ligand Binding and Receptor Activation
S1R Agonist 1 Hydrochloride is a selective S1R agonist with a high binding affinity. The binding of the agonist to the S1R is the initial and critical step in its mechanism of action. This binding event is thought to occur within a hydrophobic pocket of the receptor.
Table 1: Binding Affinity of S1R Agonist 1 Hydrochloride
| Receptor | Ki (nM) |
| Sigma-1 Receptor (S1R) | 0.93[2][3] |
| Sigma-2 Receptor (S2R) | 72[2][3] |
The dissociation of the S1R-BiP complex upon agonist binding is a key event that "activates" the chaperone function of the S1R. This allows the S1R to translocate and interact with its various downstream effectors.
Key Signaling Pathways Modulated by S1R Agonist 1 Hydrochloride
The activation of S1R by S1R Agonist 1 Hydrochloride leads to the modulation of several critical signaling pathways that are fundamental to its neuroprotective and neurorestorative effects.
Regulation of Calcium Homeostasis
The S1R is a key regulator of intracellular calcium (Ca2+) signaling. Upon activation, the S1R translocates to the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER membrane, stabilizing it and potentiating Ca2+ release from the ER. This controlled release of Ca2+ is crucial for mitochondrial function and ATP production. S1R agonists, such as PRE-084, have been shown to increase intracellular calcium responses in astrocytes.[4] Furthermore, S1R activation can modulate the activity of voltage-gated calcium channels.[5][6]
Attenuation of Oxidative Stress
S1R Agonist 1 Hydrochloride exhibits neuroprotective effects against reactive oxygen species (ROS).[2][3] The activation of S1R has been shown to enhance the activity of antioxidant defense mechanisms. This is, in part, mediated by the potentiation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Modulation of NMDA Receptor Function and Excitotoxicity
S1R Agonist 1 Hydrochloride demonstrates a neuroprotective effect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[3] S1Rs can form a complex with NMDA receptors and modulate their function. S1R activation can reduce the association of the NMDA receptor with postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), thereby mitigating excitotoxic downstream signaling.
Promotion of Neuronal Plasticity and Neurite Outgrowth
S1R Agonist 1 has been shown to significantly increase nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells in a dose-dependent manner.[3] This effect is a hallmark of S1R agonism and is believed to be mediated through the modulation of various signaling pathways that regulate cytoskeletal dynamics and gene expression related to neuronal differentiation.
Quantitative Data
Due to the limited availability of public data for S1R Agonist 1 Hydrochloride, the following table includes data for the well-characterized S1R agonist PRE-084 to illustrate typical functional potencies.
Table 2: Functional Activity of the S1R Agonist PRE-084
| Assay | Cell Line/Model | Endpoint | EC50/IC50 | Result | Reference |
| Sigma Receptor Binding | - | IC50 | 44 nM | Potent binding to S1R | [7][8] |
| Neuroprotection against β-amyloid toxicity | Cultured cortical neurons | Cell Viability | Maximally neuroprotective at 10 µM | Reduced neuronal toxicity | [8] |
| Motor Performance Improvement | Wobbler mice | Paw abnormality and grip strength | 0.25 mg/kg | Ameliorated motor deficits | [8][9] |
| Neurite Elongation | Cerebellar granule neurons | Neurite Length | - | Improved neurite elongation | [7] |
| Intracellular Calcium Increase | Cultured astrocytes | Calcium Response | - | Increased intracellular calcium | [4] |
Experimental Protocols
Radioligand Binding Assay for S1R
Objective: To determine the binding affinity (Ki) of S1R Agonist 1 Hydrochloride for the Sigma-1 receptor.
Materials:
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Membrane preparations from cells expressing S1R (e.g., CHO-K1 cells)
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Radioligand: --INVALID-LINK---pentazocine
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Non-specific ligand: Haloperidol
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Assay buffer: 50 mM Tris-HCl, pH 7.4
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Scintillation cocktail
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Glass fiber filters
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Filtration apparatus
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Scintillation counter
Procedure:
-
Incubate cell membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of S1R Agonist 1 Hydrochloride in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurite Outgrowth Assay in PC12 Cells
Objective: To quantify the effect of S1R Agonist 1 Hydrochloride on NGF-induced neurite outgrowth.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM) with low serum
-
Nerve Growth Factor (NGF)
-
S1R Agonist 1 Hydrochloride
-
Collagen-coated culture plates
-
Microscope with imaging software
Procedure:
-
Seed PC12 cells on collagen-coated plates in low-serum medium.
-
Treat the cells with a sub-optimal concentration of NGF in the presence of varying concentrations of S1R Agonist 1 Hydrochloride.
-
Include a control group with NGF alone.
-
Incubate the cells for 48-72 hours to allow for neurite extension.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth using imaging software. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.
-
Analyze the data to determine the dose-dependent effect of S1R Agonist 1 Hydrochloride on neurite outgrowth.
Intracellular Calcium Imaging Assay
Objective: To measure changes in intracellular calcium levels in response to S1R Agonist 1 Hydrochloride.
Materials:
-
Cultured cells (e.g., astrocytes, neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
S1R Agonist 1 Hydrochloride
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Culture cells on glass coverslips or in microplates suitable for fluorescence imaging.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
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Establish a baseline fluorescence reading.
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Add S1R Agonist 1 Hydrochloride to the cells and record the change in fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data to determine the kinetics and magnitude of the calcium response.
Conclusion
S1R Agonist 1 Hydrochloride is a selective and high-affinity ligand for the Sigma-1 receptor. Its mechanism of action is centered on the activation of this unique chaperone protein, leading to the modulation of key cellular processes including calcium homeostasis, oxidative stress, and neuronal plasticity. The neuroprotective and neurorestorative effects observed with this compound underscore the therapeutic potential of targeting the S1R for the treatment of a variety of CNS disorders. Further research, particularly to generate more extensive quantitative functional data, will be crucial in fully elucidating its therapeutic utility and advancing its development. This guide provides a foundational understanding of the core mechanisms of S1R Agonist 1 Hydrochloride, intended to facilitate further investigation and application in the field.
References
- 1. Sigma receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. S1R agonist 1 hydrochloride - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor agonist increases axon outgrowth of hippocampal neurons via voltage-gated calcium ions channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
